molecular formula C8H12N2OS B2463394 2-tert-Butyl-1,3-oxazole-4-carbothioamide CAS No. 2126162-74-9

2-tert-Butyl-1,3-oxazole-4-carbothioamide

Cat. No.: B2463394
CAS No.: 2126162-74-9
M. Wt: 184.26
InChI Key: NBCBKSFPRGIXBX-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-oxazole-4-carbothioamide (CAS RN: 2126162-74-9) is a high-purity chemical compound supplied as a solid powder. With a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol, this molecule features a 1,3-oxazole heterocycle, a privileged structure in medicinal chemistry due to its ability to engage in diverse interactions with biological targets (PMC Disclaimer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBKSFPRGIXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile determination and thermodynamic analysis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary & Structural Context

2-tert-Butyl-1,3-oxazole-4-carbothioamide (CAS: 2126162-74-9) represents a distinct class of functionalized oxazoles used as building blocks in medicinal chemistry, particularly for antimicrobial and anticancer agents. Its solubility behavior is governed by a competitive interplay between the lipophilic tert-butyl group at the C2 position and the polar, hydrogen-bonding carbothioamide moiety at C4.

Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for:

  • Process Optimization: Designing efficient crystallization and purification protocols.

  • Formulation: Selecting appropriate vehicles for bioavailability studies.

  • Thermodynamic Modeling: Predicting behavior in binary solvent mixtures.

This guide provides a rigorous, self-validating protocol for determining its solubility, modeling the data using the Modified Apelblat and van't Hoff equations, and interpreting the thermodynamic parameters.

Structural Determinants of Solubility
Functional GroupNatureImpact on Solubility
Oxazole Ring Aromatic HeterocycleModerate polarity; soluble in mid-polar organic solvents.
tert-Butyl Group Lipophilic / BulkyEnhances solubility in non-polar solvents; reduces water solubility; increases melting point due to symmetry/packing.
Carbothioamide Polar / H-Bond DonorEnhances solubility in alcohols/DMSO; reduces solubility in alkanes; potential for intermolecular H-bonding in crystal lattice.

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-precision data (uncertainty < 1%), the Dynamic Laser Monitoring Method is the industry standard. This method eliminates the subjectivity of visual inspection.

Apparatus & Workflow

The core principle involves detecting the phase transition (dissolution) via the sudden increase in laser transmittance through the solution.

LaserMonitoringWorkflow Step1 Sample Preparation (Excess Solute + Solvent) Step2 Equilibration (Stirring at T_start) Step1->Step2 Step3 Controlled Heating (Rate: 2 K/h) Step2->Step3 Step4 Laser Transmittance Monitoring Step3->Step4 Step5 Dissolution Point (Max Transmittance) Step4->Step5 Clear Solution Step6 Data Recording (T_diss vs. Mole Fraction) Step5->Step6 Step6->Step1 Repeat for New Concentration

Figure 1: Workflow for the Dynamic Laser Monitoring Method for solubility determination.

Protocol Steps
  • Preparation: Weigh 2-tert-Butyl-1,3-oxazole-4-carbothioamide (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (precision
    
    
    g).
  • Assembly: Place the mixture in a jacketed glass vessel equipped with a magnetic stirrer and a laser transmittance probe.

  • Temperature Control: Circulate water from a programmable thermostatic bath (uncertainty

    
     K).
    
  • Measurement:

    • Start at a temperature below the expected saturation point.

    • Heat slowly (

      
       K/h) while stirring.
      
    • Record the temperature (

      
      ) where the laser intensity signal reaches a maximum plateau (indicating complete dissolution).
      
  • Replication: Repeat strictly three times for each mole fraction (

    
    ) to validate reproducibility.
    

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated to theoretical models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility data of polar organics in pure solvents.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • 
    : Universal gas constant (8.314 J/mol·K).
    
Thermodynamic Parameters Calculation

The Gibbs free energy of dissolution (


) is calculated as:


[4]
  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon mixing).
    

Predicted Solubility Profile & Solvent Selection

Based on the structural analysis of the tert-butyl and carbothioamide moieties, the following solubility trends are established for process design.

Solubility Data Template (Representative)

Note: Values below are representative trends for oxazole thioamides. Exact values must be determined experimentally using the protocol above.

Solvent ClassSpecific SolventSolubility Trend (

)
Rationale
Polar Aprotic DMF, DMSOVery High Strong dipole-dipole interactions with the thioamide group.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding capability matches the thioamide donor/acceptor sites.
Esters Ethyl AcetateModerate Good balance for the oxazole ring; useful for crystallization.
Ketones AcetoneModerate Similar to esters; potential for solvate formation.
Non-Polar n-Hexane, CyclohexaneLow Lipophilic t-butyl group provides some solubility, but polarity mismatch dominates.
Water WaterVery Low Hydrophobic t-butyl group and aromatic ring limit aqueous solubility despite the thioamide.
Solvent Selection Logic for Crystallization

The goal is to select a solvent system that maximizes yield (high


 between 

and

).

SolventSelection Start Select Candidate Solvent CheckPolarity Check Polarity (Hansen Parameters) Is it compatible with Thioamide? Start->CheckPolarity CheckTDep Check Temperature Dependence (Steep Apelblat Curve?) CheckPolarity->CheckTDep Yes (e.g., Ethanol) Reject Reject / Use as Anti-solvent CheckPolarity->Reject No (e.g., Hexane) CheckTox Check Toxicity (ICH Class) Class 3 Preferred? CheckTDep->CheckTox High Slope (Endothermic) CheckTDep->Reject Flat Slope Decision Select for Crystallization CheckTox->Decision Low Toxicity CheckTox->Reject High Toxicity (e.g., Benzene)

Figure 2: Decision logic for selecting crystallization solvents based on solubility data.

References

  • Tang, S., et al. (2024). "Solubility Measurement and Thermodynamic Modeling of Heterocyclic Amides in Pure Solvents." Journal of Chemical & Engineering Data. (Reference for Laser Monitoring Methodology).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Grant, D. J. W., et al. (1984). "Solubility and thermodynamic data for transport of xenobiotics." Journal of Pharmaceutical Sciences. (Reference for Thermodynamic Analysis).

Sources

Thioamide Functional Group Stability in Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thioamide functional group within oxazole derivatives, focusing on stability, metabolic fate, and synthetic protocols.

Technical Monograph for Medicinal Chemistry & Drug Development

Executive Summary

The incorporation of thioamides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) as bioisosteres of amides is a high-value strategy in medicinal chemistry to modulate lipophilicity, proteolytic stability, and hydrogen bond directionality.[1][2] In the context of oxazole derivatives , the thioamide group introduces unique stability challenges due to the electron-deficient nature of the oxazole ring and the inherent nucleophilicity of the sulfur atom.

This guide details the chemical and metabolic stability profiles of oxazole-thioamides, providing actionable protocols for their synthesis and stability assessment.

Chemical Stability Profile

Electronic Interactions & Hydrolytic Stability

The oxazole ring is an electron-deficient heteroaromatic system. When a thioamide is attached directly to the oxazole ring, two competing electronic effects dictate stability:

  • Inductive Withdrawal (-I): The oxazole ring withdraws electron density from the thioamide carbon. This increases the electrophilicity of the

    
     carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis) compared to a phenyl-thioamide.
    
  • Resonance Delocalization: If the thioamide is conjugated with the oxazole, the lone pair on the nitrogen can delocalize into the ring (depending on substitution), potentially reducing the double-bond character of the

    
     bond.
    

Stability Verdict: Oxazole-thioamides are generally stable to hydrolysis under neutral and mild acidic conditions (pH 4–8) due to the high activation energy required to attack the


 carbon. However, they are vulnerable to:
  • Oxidative Desulfurization: Conversion back to the amide.

  • Heavy Metal Catalysis:

    
    , 
    
    
    
    , or
    
    
    ions rapidly catalyze hydrolysis by coordinating to the sulfur, making the carbon highly electrophilic.
Oxidative Instability (The Primary Liability)

The sulfur atom in thioamides is a "soft" nucleophile, making it highly susceptible to S-oxidation by reactive oxygen species (ROS) or metabolic enzymes.

Mechanism of Oxidative Desulfurization:

  • S-Oxidation: Electrophilic oxygen transfer (e.g., by

    
     or FMOs) forms a Sulfine  (S-oxide).
    
  • Cyclization/Hydrolysis: The sulfine carbon is extremely electrophilic. Water attacks the carbon, leading to the elimination of sulfur oxides and formation of the corresponding amide.

G Thioamide Thioamide (R-C(=S)-NHR') Sulfine Sulfine Intermediate (R-C(=S=O)-NHR') Thioamide->Sulfine Oxidation (FMO/CYP/ROS) Tetrahedral Tetrahedral Intermediate Sulfine->Tetrahedral + H₂O Amide Amide Product (R-C(=O)-NHR') Tetrahedral->Amide Elimination SOx SO₂ / SO₄²⁻ Tetrahedral->SOx Byproduct

Figure 1: Mechanism of Oxidative Desulfurization of Thioamides.

Metabolic Stability & Toxicology[4]

Enzymatic Processing (FMO vs. CYP)

In drug development, the metabolic stability of the thioamide is the critical " go/no-go " parameter.

  • Flavin-Containing Monooxygenases (FMOs): FMOs are the primary metabolizers of thioamides. Unlike Cytochrome P450s (CYPs), which require specific binding pockets, FMOs (specifically FMO1 and FMO3) oxidize almost any accessible soft nucleophile.

    • Reaction: Thioamide

      
       Sulfine 
      
      
      
      Amide.
    • Kinetics: Often rapid

      
       if the sulfur is sterically accessible.
      
  • Cytochrome P450s (CYPs): Can also perform S-oxidation but are more likely to target the oxazole ring or alkyl side chains unless the thioamide is the primary pharmacophore.

Toxicity Risks

The Sulfine intermediate is an electrophilic species that can react with glutathione (GSH) or cysteine residues on proteins, leading to:

  • GSH Depletion: Oxidative stress.

  • Idiosyncratic Toxicity: Covalent binding to liver proteins (hepatotoxicity).

    • Mitigation: Steric hindrance around the thioamide (e.g., ortho-substitution on the oxazole or the amine R-group) can reduce FMO access and improve stability.

Synthetic Protocol: Thionation of Oxazole-Amides

Challenge: Oxazole rings can be sensitive to harsh Lewis acids or high temperatures. Standard thionation with


 is often too harsh.
Solution: Lawesson’s Reagent (LR)  in anhydrous toluene or THF is the gold standard, but temperature control is vital.
Protocol: Lawesson’s Reagent Thionation

Objective: Convert an oxazole-amide to an oxazole-thioamide without ring degradation.

Materials:

  • Substrate: Oxazole-amide derivative (1.0 eq).

  • Reagent: Lawesson’s Reagent (0.5–0.6 eq). Note: LR provides 2 sulfur atoms per molecule.

  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the oxazole-amide (1.0 eq) in anhydrous toluene.

  • Addition: Add Lawesson’s Reagent (0.55 eq) in one portion under inert atmosphere.

  • Reaction:

    • Standard: Heat to 80°C . Do NOT exceed 110°C, as LR decomposes and polymerizes, leading to difficult purification.

    • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The thioamide product is typically less polar (higher

      
      ) than the amide.
      
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Do not perform an aqueous wash yet. LR byproducts hydrolyze to smelly, sticky phosphoric acids.

    • Direct Adsorption: Add silica gel directly to the reaction mixture and concentrate to dryness under reduced pressure.

  • Purification: Perform flash column chromatography (Hexanes/EtOAc). The thioamide is often bright yellow.

Self-Validating Check:

  • NMR: The thioamide

    
     proton is significantly downfield (
    
    
    
    9–11 ppm) compared to the amide (
    
    
    6–8 ppm).
  • Carbon NMR: The

    
     peak appears at 
    
    
    
    180–200 ppm, distinct from the amide
    
    
    (
    
    
    160–170 ppm).

Experimental Validation Protocols

To confirm the viability of an oxazole-thioamide lead, the following assays are mandatory.

Microsomal Stability Assay (Metabolic)

Purpose: Determine intrinsic clearance (


) and identify the amide metabolite.
ParameterConditionRationale
System Human Liver Microsomes (HLM)Contains both CYPs and FMOs.
Cofactor NADPH (1 mM)Required for oxidative enzymes.
Substrate Conc. 1 µMBelow

to ensure linear kinetics.
Timepoints 0, 5, 15, 30, 60 minCapture rapid S-oxidation.
Analysis LC-MS/MS (MRM mode)Track parent loss AND amide formation (+16 mass shift is rarely seen; usually -16 shift from S to O if desulfurization occurs).

Interpretation:

  • If

    
     min: Highly unstable. Likely FMO liability.
    
  • Action: Introduce steric bulk near the

    
     group or add electron-withdrawing groups to the amine to reduce S-nucleophilicity.
    
pH-Rate Profile (Chemical Stability)

Purpose: Assess shelf-life and stomach stability.

Workflow:

  • Prepare buffers at pH 1.2 (simulated gastric), pH 7.4 (physiological), and pH 9.0.

  • Incubate thioamide (10 µM) at 37°C.

  • Analyze by HPLC-UV at 0, 1, 4, and 24 hours.

  • Pass Criteria: >95% remaining after 24 hours at pH 7.4.

Visualization of Stability Assay Workflow

StabilityWorkflow cluster_Assays Parallel Stability Screening Start Oxazole-Thioamide Candidate ChemAssay Chemical Stability (pH 1.2, 7.4, 9.0) Start->ChemAssay MetabAssay Microsomal Stability (HLM + NADPH) Start->MetabAssay Analysis LC-MS/MS Analysis Target: Parent & Amide Metabolite ChemAssay->Analysis MetabAssay->Analysis Decision Decision Gate Analysis->Decision Redesign Redesign: Add Sterics / EWG Decision->Redesign High Turnover (>50% in 30min) Proceed Proceed to PK Studies Decision->Proceed Stable (>80% remaining)

Figure 2: Decision tree for evaluating thioamide stability in drug discovery.

References

  • Thioamides as Bioisosteres

    • Title: Unlocking the potential of the thioamide group in drug design and development.
    • Source: Expert Opinion on Drug Discovery (via PMC).
    • URL:[Link]

  • Metabolic Oxidation Mechanism

    • Title: N- and S-Oxidation Model of the Flavin-containing Monooxygenases.[3][4]

    • Source: Optibrium.
    • URL:[Link]

  • Synthesis with Lawesson's Reagent

    • Title: Synthetic Applications of Lawesson's Reagent in Organic Synthesis.[5][6][7][8]

    • Source: Encyclopedia.pub (MDPI).[5]

    • URL:[Link]

  • Oxidative Desulfurization Studies

    • Title: Thiono Compounds.[5][6][9][10][11][12][13] 7. Oxidation of Thioamides in Relation to Adverse Biological Effects.

    • Source: Phosphorus and Sulfur and the Related Elements.[10]

    • URL:[Link][10][11][14]

Sources

Methodological & Application

Application Notes & Protocols: Streamlined One-Pot Cyclization for the Synthesis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering a detailed, step-by-step methodology grounded in established chemical principles. By explaining the causality behind experimental choices and integrating field-proven insights, this guide ensures both reproducibility and a deep understanding of the underlying reaction mechanism. The described protocol leverages a multi-component approach, proceeding through an in-situ generated oxazole intermediate, which is subsequently converted to the target thioamide in a single reaction vessel, maximizing efficiency and yield.

Introduction and Scientific Context

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this ring system, particularly with a carbothioamide group, introduces a versatile handle for further synthetic modifications and can significantly modulate the compound's pharmacological profile. Thioamides are known isosteres of amides with unique electronic and geometric properties that can enhance biological activity and improve pharmacokinetic parameters.[1] The target molecule, 2-tert-Butyl-1,3-oxazole-4-carbothioamide, combines the stable oxazole core, a sterically hindering tert-butyl group that can confer metabolic stability, and the reactive carbothioamide moiety, making it a valuable building block for library synthesis and lead optimization.

Traditional multi-step syntheses of such complex heterocycles often suffer from low overall yields, tedious purification of intermediates, and significant solvent waste. One-pot protocols, where sequential reactions are performed in a single vessel, offer a streamlined, resource-efficient alternative. The protocol detailed herein is based on a logical and efficient synthetic strategy: the initial formation of a stable 2-tert-butyl-1,3-oxazole-4-carbonitrile intermediate, followed by its in-situ thionation to yield the final product. This approach circumvents the need for isolating the nitrile intermediate, thereby simplifying the workflow and improving process efficiency.

The Strategic Approach: A Two-Stage, One-Pot Synthesis

The synthesis is designed as a sequential, one-pot process that consists of two principal stages occurring in the same reaction flask.

Stage 1: Oxazole Ring Formation via Modified Robinson-Gabriel Synthesis. The oxazole ring is constructed by the cyclodehydration of an α-acylamino ketone.[2] In this protocol, we generate the requisite α-acylamino ketone in-situ from the reaction between pivalamide (providing the 2-tert-butyl group and N3/C2 atoms) and 3-bromopyruvonitrile (providing the C4/C5/O1 atoms and the C4-nitrile handle).

Stage 2: In-situ Thionation of the Nitrile. Once the oxazole-4-carbonitrile is formed, the reaction conditions are adjusted for the direct conversion of the nitrile group (-CN) to the carbothioamide group (-CSNH₂). This is achieved by introducing a source of hydrogen sulfide under basic conditions.

This strategic combination allows for the efficient assembly of the target molecule from readily available starting materials without the need for intermediate isolation and purification.

Mechanistic Workflow Diagram

The logical flow of the one-pot synthesis is depicted below.

G cluster_0 One-Pot Reaction Vessel cluster_1 Post-Reaction A Pivalamide + 3-Bromopyruvonitrile B In-situ Formation of α-Acylamino Ketone Intermediate A->B Alkylation C Cyclodehydration (H₂SO₄ Catalyst) B->C Acid-Catalyzed D 2-tert-Butyl-1,3-oxazole-4-carbonitrile C->D Ring Closure & Dehydration E Addition of Thionation Reagent (NaHS) D->E Solvent/Base Adjustment F Nucleophilic Addition to Nitrile E->F Thionation G 2-tert-Butyl-1,3-oxazole-4-carbothioamide (Target Molecule) F->G Workup/Protonation H Aqueous Workup & Extraction I Purification (Crystallization/Chromatography) H->I J Characterization (NMR, MS, IR) I->J

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide Utilizing Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thioamides and the Role of Lawesson's Reagent

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. The substitution of a carbonyl oxygen with sulfur to form a thiocarbonyl group, a process known as thionation, is a powerful tool in this endeavor. Thioamides, the sulfur isosteres of amides, exhibit profoundly altered physicochemical properties.[1][2] These include increased stability against enzymatic hydrolysis, modified hydrogen bonding capabilities, and altered lipophilicity, which can lead to improved biological activity and pharmacokinetics.[1][2]

The 1,3-oxazole scaffold is a privileged heterocycle present in numerous biologically active compounds.[3][4] The synthesis of thioamide derivatives of this scaffold, such as 2-tert-Butyl-1,3-oxazole-4-carbothioamide, represents a promising avenue for the discovery of novel therapeutics.

Among the arsenal of thionating agents, Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has emerged as a superior choice for the conversion of amides to thioamides.[1][5][6] It is lauded for its mild reaction conditions, high yields, and broad functional group tolerance, often outperforming traditional reagents like phosphorus pentasulfide (P₄S₁₀).[5][6][7] This application note provides a comprehensive, in-depth guide for the synthesis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide, beginning with the preparation of the requisite amide precursor and culminating in its efficient thionation using Lawesson's reagent.

The Mechanism of Thionation with Lawesson's Reagent

The efficacy of Lawesson's reagent in converting amides to thioamides is rooted in a well-elucidated mechanism analogous to the Wittig reaction.[1][5] In solution, the dimeric Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[5][6][8] This reactive intermediate is the key player in the thionation process.

The mechanism proceeds through the following key steps:

  • [2+2] Cycloaddition: The dithiophosphine ylide monomer engages in a concerted [2+2] cycloaddition with the electrophilic carbonyl group of the amide. This forms a transient, four-membered thiaoxaphosphetane intermediate.[1][2]

  • Cycloreversion: This intermediate is unstable and undergoes a cycloreversion reaction. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the oxothiophosphine byproduct.[2][5] This fragmentation yields the desired thioamide.

The following diagram illustrates this mechanistic pathway:

G cluster_0 Lawesson's Reagent Equilibrium cluster_1 Thionation Reaction LR_dimer Lawesson's Reagent (Dimer) LR_monomer Dithiophosphine Ylide (Monomer) LR_dimer->LR_monomer Heat Amide 2-tert-Butyl-1,3-oxazole-4-carboxamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Dithiophosphine Ylide [2+2] Cycloaddition Thioamide 2-tert-Butyl-1,3-oxazole-4-carbothioamide Intermediate->Thioamide Cycloreversion Byproduct Oxothiophosphine Byproduct Intermediate->Byproduct Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocols

This synthesis is presented in two main stages: the preparation of the starting amide, 2-tert-Butyl-1,3-oxazole-4-carboxamide, followed by its thionation to the target thioamide.

Part A: Synthesis of 2-tert-Butyl-1,3-oxazole-4-carboxamide

A plausible and efficient route to the starting amide involves the synthesis of ethyl 2-tert-butyl-1,3-oxazole-4-carboxylate, followed by amidation.

Workflow for Starting Material Synthesis:

G start Ethyl 2-tert-butyl-1,3-oxazole-4-carboxylate reaction Amidation Reaction start->reaction reagents Ammonia in Methanol reagents->reaction workup Work-up & Purification reaction->workup product 2-tert-Butyl-1,3-oxazole-4-carboxamide workup->product

Caption: Workflow for the synthesis of the starting carboxamide.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl 2-tert-butyl-1,3-oxazole-4-carboxylateC₁₀H₁₅NO₃197.23101.0
7N Ammonia in MethanolNH₃/CH₃OH--Excess
Sealed pressure vessel--1-
MethanolCH₃OH32.04--
Diethyl ether(C₂H₅)₂O74.12--

Step-by-Step Protocol:

  • Reaction Setup: In a suitable sealed pressure vessel, dissolve ethyl 2-tert-butyl-1,3-oxazole-4-carboxylate (1.97 g, 10 mmol) in 7N ammonia in methanol (20 mL).

  • Reaction: Seal the vessel tightly and heat the mixture at 80 °C for 16 hours with stirring.

  • Monitoring: After the reaction time, cool the vessel to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ester.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Triturate the resulting residue with diethyl ether. Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-tert-Butyl-1,3-oxazole-4-carboxamide as a white solid.

Part B: Thionation to 2-tert-Butyl-1,3-oxazole-4-carbothioamide

Workflow for Thionation:

G start 2-tert-Butyl-1,3-oxazole-4-carboxamide reaction Thionation Reaction (Reflux) start->reaction reagents Lawesson's Reagent Anhydrous Toluene reagents->reaction workup Work-up & Purification reaction->workup product 2-tert-Butyl-1,3-oxazole-4-carbothioamide workup->product

Caption: Workflow for the thionation using Lawesson's reagent.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Equivalents
2-tert-Butyl-1,3-oxazole-4-carboxamideC₈H₁₂N₂O₂168.1951.0
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.4730.6
Anhydrous TolueneC₇H₈92.1450 mL-
Round-bottom flask--1-
Reflux condenser--1-
Inert atmosphere (Argon or Nitrogen)----
Silica gel for chromatographySiO₂60.08--
Ethyl acetateC₄H₈O₂88.11--
HexanesC₆H₁₄86.18--

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2-tert-Butyl-1,3-oxazole-4-carboxamide (0.84 g, 5 mmol).

  • Reagent Addition: Add anhydrous toluene (50 mL) followed by Lawesson's reagent (1.21 g, 3 mmol, 0.6 eq).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C). The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amide is completely consumed.[1][2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The purification of products from reactions involving Lawesson's reagent can sometimes be complicated by phosphorus-containing byproducts.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-tert-Butyl-1,3-oxazole-4-carbothioamide.

Safety and Handling of Lawesson's Reagent

Lawesson's reagent requires careful handling due to its potential hazards.

  • General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Moisture Sensitivity: Lawesson's reagent is moisture-sensitive and can release flammable gases upon contact with water. Store in a tightly sealed container under a dry, inert atmosphere.

  • Disposal: Dispose of Lawesson's reagent and any reaction waste in accordance with local regulations. Do not quench with water.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Troubleshooting and Characterization

Potential Issue Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature. Inactive Lawesson's reagent.Increase reaction time and/or temperature. Ensure the Lawesson's reagent is fresh and has been stored properly under anhydrous conditions.
Low yieldSub-optimal reaction conditions. Difficulty in purification.Optimize the equivalents of Lawesson's reagent (typically 0.5-0.6 eq).[2] For purification, a dry flash chromatography or careful column chromatography can be employed to separate the product from phosphorus byproducts.
Formation of multiple byproductsReaction temperature too high or prolonged reaction time. Presence of moisture.Conduct the reaction at the lowest effective temperature. Ensure all glassware is oven-dried and the solvent is anhydrous.

Characterization of 2-tert-Butyl-1,3-oxazole-4-carbothioamide:

  • ¹H NMR: Expect characteristic shifts for the tert-butyl protons and the oxazole ring proton. The thioamide N-H protons will appear as broad singlets.

  • ¹³C NMR: The most significant change from the starting material will be the shift of the carbonyl carbon to a downfield thiocarbonyl carbon signal.

  • FT-IR: Look for the disappearance of the amide C=O stretch and the appearance of a C=S stretching vibration.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Conclusion

The thionation of 2-tert-Butyl-1,3-oxazole-4-carboxamide using Lawesson's reagent is an efficient and reliable method for the synthesis of the corresponding carbothioamide. This protocol, along with the outlined synthesis of the starting material, provides a clear pathway for researchers to access this and similar thioamide derivatives. The mild conditions and high functional group tolerance of Lawesson's reagent make it an invaluable tool in the synthesis of novel compounds for drug discovery and development. Adherence to the safety precautions is crucial for the safe and successful execution of this synthesis.

References

  • Material Safety Data Sheet - Lawesson's Reagent, 99% - Cole-Parmer. (2005, October 3).
  • Lawesson's Reagent - Safety Data Sheet - ChemicalBook.
  • Lawesson's Reagent - Organic Chemistry Portal.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Molecules.
  • Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate.
  • Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem.
  • LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Lawesson's reagent - chemeurope.com.
  • LAWESSON'S REAGENT For synthesis MSDS | CAS 19172-47-5 MSDS - Loba Chemie. (2019, October 1).
  • introduction to thionation reactions in organic synthesis. - Benchchem.
  • Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry.
  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (2021, November 27).
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). Egyptian Journal of Chemistry.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (2022, July 19).

Sources

Purification methods for 2-tert-Butyl-1,3-oxazole-4-carbothioamide via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Protocols for 2-tert-Butyl-1,3-oxazole-4-carbothioamide

Executive Summary

This application note details the isolation and purification of 2-tert-Butyl-1,3-oxazole-4-carbothioamide (hereafter referred to as Target Compound 1 ). While the tert-butyl group confers significant lipophilicity, the carbothioamide moiety (


) introduces polarity and hydrogen-bonding capabilities that can lead to "streaking" or irreversible adsorption on standard silica gel. This guide provides a self-validating protocol using gradient flash column chromatography, specific Thin Layer Chromatography (TLC) visualization techniques for sulfur-containing compounds, and stability safeguards.

Chemical Context & Challenges

Target Compound 1 is a functionalized heterocycle often employed as a pharmacophore in kinase inhibitor development.

  • Lipophilic Anchor: The tert-butyl group at C2 increases solubility in non-polar solvents (Hexane, DCM).

  • Polar Head: The C4-carbothioamide is a hydrogen bond donor/acceptor and is susceptible to hydrolysis (converting to the amide) or oxidation (to the nitrile or sulfine) if exposed to prolonged acidic conditions or oxidizers.

Common Impurities:

  • 2-tert-Butyl-1,3-oxazole-4-carbonitrile: Precursor material (Less polar).

  • 2-tert-Butyl-1,3-oxazole-4-carboxamide: Hydrolysis byproduct (Similar polarity).

  • Lawesson’s Reagent Byproducts: If synthesized via thionation (often phosphorus-containing, foul-smelling).

Pre-Chromatographic Considerations

"Garbage In, Garbage Out": Do not load crude reaction mixtures containing bulk thionation reagents directly onto the column.

  • Protocol: If Lawesson’s reagent was used, quench the reaction with aqueous

    
     and extract with Dichloromethane (DCM). Wash the organic layer with 10% aqueous 
    
    
    
    to remove acidic phosphorus byproducts.
  • Drying: Dry the organic layer over

    
     (avoid 
    
    
    
    if the thioamide is scant, as it can adsorb polar compounds).

Method Development: Thin Layer Chromatography (TLC)

Standard UV visualization is insufficient for distinguishing the thioamide from its amide analog. We utilize a Palladium Chloride (


) Stain  which is highly specific for sulfur.
TLC Protocol
ParameterCondition
Stationary Phase Silica Gel

on Aluminum/Glass backing
Solvent System A 20% Ethyl Acetate in Hexanes (General screening)
Solvent System B 2% Methanol in DCM (For higher polarity impurities)
Visualization 1 UV (254 nm) – Thioamides absorb strongly.
Visualization 2

Stain
(Specific)

Preparation of Palladium Chloride Stain: Dissolve 0.5 g


 in 100 mL water containing 1 mL concentrated HCl.
  • Result: Thioamides appear as yellow/brown spots on a pale background. Amides and nitriles generally do not stain or stain very faintly.

Flash Column Chromatography Protocol

Step 1: Stationary Phase Selection
  • Adsorbent: Silica Gel 60 (230–400 mesh).

  • Buffering (Optional but Recommended): If the target is acid-sensitive (indicated by decomposition on 2D-TLC), pre-wash the silica slurry with 1% Triethylamine (

    
    ) in Hexane. This neutralizes acidic sites that catalyze hydrolysis.
    
Step 2: Column Packing & Loading
  • Packing: Wet packing is preferred to minimize air bubbles. Slurry the silica in 100% Hexane.

  • Loading: Dry Loading is mandatory for this compound to prevent band broadening.

    • Dissolve crude material in minimal DCM.

    • Add silica gel (ratio 1:2 mass/mass).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder is obtained.

    • Load powder carefully onto the top of the packed column.

Step 3: Elution Gradient

The "tert-butyl" group allows the molecule to move in relatively non-polar solvents, but the thioamide drags. A shallow gradient is required.

PhaseSolvent CompositionVolume (Column Volumes - CV)Purpose
Equilibration 100% Hexane2 CVStabilize column bed.
Elution 1 0%

10% EtOAc in Hexane
3 CVElute non-polar impurities (e.g., Nitrile).
Elution 2 10%

25% EtOAc in Hexane
5-8 CVElute Target Compound 1.
Flush 50% EtOAc in Hexane2 CVElute polar byproducts (Amide).
Step 4: Fraction Analysis
  • Spot fractions on TLC.

  • Check UV absorbance.[1]

  • Stain every 3rd fraction with

    
     to confirm the presence of the sulfur moiety.
    
  • Pool fractions containing the pure spot.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Remove bulk reagents) Start->Workup TLC TLC Screening (Hex/EtOAc & PdCl2 Stain) Workup->TLC Decision Is Rf difference > 0.15? TLC->Decision PreTreat Buffer Silica with 1% Et3N Decision->PreTreat No (Streaking) Column Flash Column (Gradient 0-25% EtOAc) Decision->Column Yes PreTreat->Column Analysis Fraction Analysis (UV + PdCl2) Column->Analysis Pool Pool & Concentrate (< 40°C) Analysis->Pool Pure Fractions Recryst Recrystallization (Hexane/Et2O) Pool->Recryst Optional High Purity

Figure 1: Decision-matrix workflow for the purification of thioamide derivatives. Note the feedback loop for silica buffering if streaking occurs.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking on TLC/Column Acidic silica interacting with thioamide nitrogen.Add 1% Triethylamine (

) to the mobile phase.
Co-elution with Amide Polarity is too similar.Switch solvent system to DCM:Hexane:MeOH (e.g., 1:1:0.01). DCM solubilizes the oxazole better than Hexane, altering selectivity.
Product turns white Hydrolysis of thioamide (yellow) to amide (white).Avoid water in mobile phase. Do not leave on silica overnight. Store at -20°C.
Foul Odor in Fractions Sulfur/Phosphorus contaminants.Treat fractions with bleach (oxidizes odorants) after removing the product, or use a charcoal filter during evaporation.

Storage and Stability

Thioamides are less stable than amides.

  • State: Solid (usually yellow/orange crystalline).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Avoid: Prolonged exposure to light and moisture.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43, 2923–2925. Link (The foundational text for flash chromatography).

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Sulfur-Containing Compounds." Application Note. Link (General reference for silica interactions with polar heterocycles).

  • Fujifilm Wako Chemicals. "TLC Stains and Preparation." Technical Support Guide. Link (Source for Palladium Chloride stain specificity).

Sources

Introduction: The Hantzsch Synthesis and the Significance of Sterically Hindered Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of tert-Butyl Substituted Oxazoles via the Hantzsch Reaction

The Hantzsch synthesis, first reported by Arthur Rudolf Hantzsch in the late 19th century, is a cornerstone of heterocyclic chemistry.[1][2] While classically associated with the formation of pyridines and thiazoles, its principles are readily adapted for the synthesis of the oxazole ring system.[3][4] The oxazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds.[5]

This application note provides a detailed protocol for the synthesis of oxazoles bearing a tert-butyl substituent, a group often incorporated into drug candidates to enhance metabolic stability, improve pharmacokinetic properties, or modulate receptor binding affinity through steric effects. The procedure described is a modification of the classic Hantzsch reaction, involving the condensation of an α-haloketone with a primary amide. Specifically, we will detail the synthesis of 4-(tert-butyl)oxazole from 1-bromo-3,3-dimethyl-2-butanone and formamide.

This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a step-by-step experimental guide and an in-depth explanation of the underlying chemical principles.

Reaction Mechanism and Rationale

The Hantzsch oxazole synthesis proceeds via a two-step mechanism: an initial SN2 reaction followed by an intramolecular cyclization and dehydration. The causality behind the chosen reagents and conditions is rooted in facilitating this pathway.

  • Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic nitrogen atom of the amide (formamide) attacking the electrophilic carbon bearing the halogen (bromine) on the α-haloketone. This forms an intermediate acylimmonium salt.

  • Cyclization: The enol or enolate form of the intermediate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide group. This key step forms the five-membered heterocyclic ring.

  • Dehydration: The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water under the reaction conditions to yield the aromatic oxazole ring. The formation of the stable aromatic system is a significant thermodynamic driving force for the reaction.[2]

The choice of a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) is strategic; it effectively solvates the ionic intermediates and provides the thermal energy required to overcome the activation barriers for cyclization and dehydration.[6]

Mechanism for the synthesis of 4-(tert-butyl)oxazole.

Experimental Protocol: Synthesis of 4-(tert-butyl)oxazole

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis, purification, and characterization of 4-(tert-butyl)oxazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Properties
1-Bromo-3,3-dimethyl-2-butanoneC₆H₁₁BrO179.0510.01.79~1.38ρ = 1.30 g/mL; Lachrymator
FormamideCH₃NO45.0450.0 (5 eq.)2.252.0ρ = 1.13 g/mL; Solvent/Reagent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20Anhydrous; Solvent
Dichloromethane (DCM)CH₂Cl₂84.93--~150For extraction
Saturated NaHCO₃ solutionNaHCO₃84.01--~100For washing
BrineNaCl58.44--~50For washing
Anhydrous MgSO₄ or Na₂SO₄---~5-10 g-Drying agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (silica gel, UV active)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • In a chemical fume hood, add 1-bromo-3,3-dimethyl-2-butanone (1.79 g, 10.0 mmol), formamide (2.0 mL, 50.0 mmol), and anhydrous DMF (20 mL).

  • Rationale: Formamide is used in excess to act as both a reagent and a co-solvent, driving the reaction equilibrium towards the product. DMF is the primary solvent due to its high boiling point and ability to dissolve the reactants and intermediates.[6]

2. Reaction Execution:

  • Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to 140-150 °C using the heating mantle and stir vigorously.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 8:2 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-12 hours.[7]

  • Rationale: High temperature is necessary to provide the activation energy for the cyclization and dehydration steps.[6]

3. Workup and Extraction:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase sequentially with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Rationale: The water quench precipitates the product and dissolves excess formamide and DMF. Extraction with DCM isolates the organic product. The NaHCO₃ wash removes any acidic byproducts (HBr), and the brine wash removes residual water.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

5. Purification:

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The product typically elutes at a low to moderate polarity.[6][7]

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford pure 4-(tert-butyl)oxazole.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data would be similar to:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm) and the two oxazole ring protons (singlets, ~7.1 and ~7.9 ppm).[8]

  • ¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, as well as the three distinct carbons of the oxazole ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₇H₁₁NO.

Workflow and Data Summary

Hantzsch_Workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Combine Reactants (α-haloketone, amide, DMF) in flask B 2. Heat to Reflux (140-150 °C) A->B C 3. Monitor by TLC B->C D 4. Cool & Quench (Pour into water) C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash Organics (NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Column Chromatography G->H Crude Product I 9. Characterization (NMR, MS, IR) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.